2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a derivative of tetralin, a hydrocarbon with the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene . This compound is a grey solid at room temperature .
Molecular Structure Analysis
The molecular formula of 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is C11H12ClNO2 . The InChI code is 1S/C11H12ClNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15) .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of medicinal chemistry due to their presence in natural products and drugs. The compound can serve as a precursor for the synthesis of indole derivatives, which are crucial for developing treatments for cancer, microbial infections, and various disorders .
Antiviral Agents
The structural flexibility of 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid allows for the creation of indole-based antiviral agents. These derivatives have shown promise in inhibiting the replication of viruses, including influenza and Coxsackie B4 virus .
Antimicrobial Activity
Researchers have explored the antimicrobial potential of compounds derived from this chemical. It has been used to create molecules that exhibit strong activity against a range of bacteria and fungi, which is vital for developing new antibiotics and antifungal agents .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, this compound contributes to the production of various pharmaceuticals, agrochemicals, and dyestuffs. Its versatility in chemical reactions makes it a valuable asset in the synthesis of complex molecules .
Coal Liquefaction
In the energy sector, this compound has been utilized in coal liquefaction processes. It acts as an alternative to traditional solvents like turpentine in the conversion of coal into liquid fuels, which is a step towards cleaner energy production .
Paints and Waxes
Due to its chemical properties, 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be used as a solvent or a modifying agent in the formulation of paints and waxes. This application takes advantage of its solubility and interaction with other compounds to enhance the quality of the final product .
Biological Activity Screening
The compound’s structure is conducive to modifications that allow for the screening of biological activities. It can be used to synthesize a variety of scaffolds for pharmacological testing, including antidiabetic, antimalarial, and anticholinesterase activities .
Green Chemistry
In line with the principles of green chemistry, this compound can be employed in the development of environmentally friendly synthetic methodologies. Its use in catalysis and organic methodology contributes to reducing the environmental impact of chemical processes .
properties
IUPAC Name |
2-amino-6-chloro-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPHLMBCRBDFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1C=C(C=C2)Cl)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695940 | |
Record name | 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74444-73-8 | |
Record name | 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74444-73-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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